molecular formula C17H19NS B14779095 1-Benzyl-3-(phenylthio)pyrrolidine

1-Benzyl-3-(phenylthio)pyrrolidine

Cat. No.: B14779095
M. Wt: 269.4 g/mol
InChI Key: FFZCMGLSJMOGPP-UHFFFAOYSA-N
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Description

(S)-1-Benzyl-3-(phenylthio)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a phenylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-(phenylthio)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Introduction of Substituents: The benzyl and phenylthio groups are introduced through functionalization of the preformed pyrrolidine ring.

Industrial Production Methods

Industrial production methods for (S)-1-Benzyl-3-(phenylthio)pyrrolidine would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-(phenylthio)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the phenylthio group to a thiol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl or phenylthio groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

(S)-1-Benzyl-3-(phenylthio)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-(phenylthio)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator of protein function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the benzyl and phenylthio substituents.

    1-Benzylpyrrolidine: Similar structure but without the phenylthio group.

    3-Phenylthiopyrrolidine: Similar structure but without the benzyl group.

Uniqueness

(S)-1-Benzyl-3-(phenylthio)pyrrolidine is unique due to the presence of both benzyl and phenylthio groups, which confer specific chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C17H19NS

Molecular Weight

269.4 g/mol

IUPAC Name

1-benzyl-3-phenylsulfanylpyrrolidine

InChI

InChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

FFZCMGLSJMOGPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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